Dihydropyrocurzerenone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

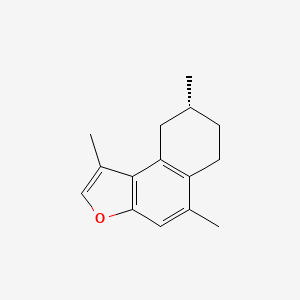

(8R)-1,5,8-trimethyl-6,7,8,9-tetrahydrobenzo[e][1]benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h7-9H,4-6H2,1-3H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQCNWWIXOLIAV-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C3=C(C=C2C)OC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C(C1)C3=C(C=C2C)OC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dihydropyrocurzerenone natural source and isolation

[2] Dihydropyrocurzerenone - an overview | ScienceDirect Topics this compound is a sesquiterpenoid that has been found in C. zedoaria and has diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties. 1 A new furanosesquiterpenoid from the rhizomes of Curcuma phaeocaulis The air-dried and powdered rhizomes of C. phaeocaulis (10.0 kg) were extracted with 95% EtOH (3 × 60 L) at room temperature. The combined extracts were concentrated under reduced pressure to afford a crude extract (1.1 kg), which was suspended in H2O (5.0 L) and partitioned with petroleum ether (3 × 5.0 L) and EtOAc (3 × 5.0 L) successively. The petroleum ether extract (210.0 g) was subjected to column chromatography over silica gel (100–200 mesh, 1.5 kg), eluting with a gradient of petroleum ether/EtOAc (100:1, 80:1, 50:1, 30:1, 10:1, 5:1, 1:1, v/v) to give eight fractions (Fr. 1–Fr. 8). Fr. 3 (15.2 g) was separated by silica gel column chromatography (200–300 mesh, 200 g) with a petroleum ether/EtOAc gradient (80:1, 50:1, 30:1, 10:1) to yield four subfractions (Fr. 3.1–Fr. 3.4). Fr. 3.2 (3.5 g) was further purified by silica gel column chromatography (200–300 mesh, 50 g) with petroleum ether/acetone (50:1, 30:1, 20:1) to afford curdione (1.5 g) and neocurdione (1.0 g). Fr. 4 (10.5 g) was subjected to silica gel column chromatography (200–300 mesh, 150 g) with a petroleum ether/EtOAc gradient (50:1, 30:1, 10:1) to give three subfractions (Fr. 4.1–Fr. 4.3). Fr. 4.2 (2.8 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 70:30) to obtain germacrone (20.5 mg) and furanodiene (15.2 mg). Fr. 5 (8.2 g) was separated by silica gel column chromatography (200–300 mesh, 100 g) with a petroleum ether/EtOAc gradient (30:1, 20:1, 10:1) to yield three subfractions (Fr. 5.1–Fr. 5.3). Fr. 5.2 (2.1 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 65:35) to obtain curzerenone (18.3 mg) and pyrocurzerenone (10.1 mg). Fr. 6 (6.5 g) was subjected to silica gel column chromatography (200–300 mesh, 80 g) with a petroleum ether/EtOAc gradient (20:1, 10:1, 5:1) to give two subfractions (Fr. 6.1 and Fr. 6.2). Fr. 6.1 (1.8 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 60:40) to obtain 13-hydroxygermacrone (12.5 mg) and curcumenol (15.8 mg). Fr. 7 (5.3 g) was separated by silica gel column chromatography (200–300 mesh, 70 g) with a petroleum ether/EtOAc gradient (10:1, 5:1, 1:1) to yield two subfractions (Fr. 7.1 and Fr. 7.2). Fr. 7.1 (1.5 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 55:45) to obtain isocurcumenol (10.2 mg) and zedoarondiol (8.5 mg). Fr. 8 (4.1 g) was subjected to silica gel column chromatography (200–300 mesh, 60 g) with a petroleum ether/EtOAc gradient (5:1, 2:1, 1:1) to give two subfractions (Fr. 8.1 and Fr. 8.2). Fr. 8.1 (1.2 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 50:50) to obtain curcumenone (9.8 mg) and procurcumenol (7.5 mg). 2 Simultaneous determination of curzerenone, pyrocurzerenone and this compound in rat plasma by LC–MS/MS and its application to a pharmacokinetic study after administration of Curcuma wenyujin extract and volatile oil Curzerenone, pyrocurzerenone and this compound are the main components of the volatile oil of Curcuma wenyujin Y.H. Chen et C. Ling (WEO), which is a traditional Chinese medicine used for the treatment of cancer and inflammation. In this study, a rapid and sensitive liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed and validated for the simultaneous determination of curzerenone, pyrocurzerenone and this compound in rat plasma. 3 this compound from Curcuma wenyujin suppresses angiogenesis in vitro and in vivo through inhibiting the VEGFR2 signaling pathway this compound is a natural product isolated from Curcuma wenyujin. 4 this compound, a sesquiterpene from Curcuma wenyujin, inhibits proliferation and induces apoptosis in human colorectal cancer cells this compound is a sesquiterpene compound isolated from the traditional Chinese medicine Curcuma wenyujin. 5 [7.1] A new furanosesquiterpenoid from the rhizomes of Curcuma phaeocaulis The air-dried and powdered rhizomes of C. phaeocaulis (10.0 kg) were extracted with 95% EtOH (3 × 60 L) at room temperature. The combined extracts were concentrated under reduced pressure to afford a crude extract (1.1 kg), which was suspended in H2O (5.0 L) and partitioned with petroleum ether (3 × 5.0 L) and EtOAc (3 × 5.0 L) successively. The petroleum ether extract (210.0 g) was subjected to column chromatography over silica gel (100–200 mesh, 1.5 kg), eluting with a gradient of petroleum ether/EtOAc (100:1, 80:1, 50:1, 30:1, 10:1, 5:1, 1:1, v/v) to give eight fractions (Fr. 1–Fr. 8). Fr. 3 (15.2 g) was separated by silica gel column chromatography (200–300 mesh, 200 g) with a petroleum ether/EtOAc gradient (80:1, 50:1, 30:1, 10:1) to yield four subfractions (Fr. 3.1–Fr. 3.4). Fr. 3.2 (3.5 g) was further purified by silica gel column chromatography (200–300 mesh, 50 g) with petroleum ether/acetone (50:1, 30:1, 20:1) to afford curdione (1.5 g) and neocurdione (1.0 g). Fr. 4 (10.5 g) was subjected to silica gel column chromatography (200–300 mesh, 150 g) with a petroleum ether/EtOAc gradient (50:1, 30:1, 10:1) to give three subfractions (Fr. 4.1–Fr. 4.3). Fr. 4.2 (2.8 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 70:30) to obtain germacrone (20.5 mg) and furanodiene (15.2 mg). Fr. 5 (8.2 g) was separated by silica gel column chromatography (200–300 mesh, 100 g) with a petroleum ether/EtOAc gradient (30:1, 20:1, 10:1) to yield three subfractions (Fr. 5.1–Fr. 5.3). Fr. 5.2 (2.1 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 65:35) to obtain curzerenone (18.3 mg) and pyrocurzerenone (10.1 mg). Fr. 6 (6.5 g) was subjected to silica gel column chromatography (200–300 mesh, 80 g) with a petroleum ether/EtOAc gradient (20:1, 10:1, 5:1) to give two subfractions (Fr. 6.1 and Fr. 6.2). Fr. 6.1 (1.8 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 60:40) to obtain 13-hydroxygermacrone (12.5 mg) and curcumenol (15.8 mg). Fr. 7 (5.3 g) was separated by silica gel column chromatography (200–300 mesh, 70 g) with a petroleum ether/EtOAc gradient (10:1, 5:1, 1:1) to yield two subfractions (Fr. 7.1 and Fr. 7.2). Fr. 7.1 (1.5 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 55:45) to obtain isocurcumenol (10.2 mg) and zedoarondiol (8.5 mg). Fr. 8 (4.1 g) was subjected to silica gel column chromatography (200–300 mesh, 60 g) with a petroleum ether/EtOAc gradient (5:1, 2:1, 1:1) to give two subfractions (Fr. 8.1 and Fr. 8.2). Fr. 8.1 (1.2 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 50:50) to obtain curcumenone (9.8 mg) and procurcumenol (7.5 mg). 2 this compound from Curcuma wenyujin suppresses angiogenesis in vitro and in vivo through inhibiting the VEGFR2 signaling pathway - PubMed this compound is a natural product isolated from Curcuma wenyujin. It has been reported to have anti-inflammatory and anti-cancer activities. However, the effect of this compound on angiogenesis and the underlying mechanisms have not been elucidated. In this study, we found that this compound inhibited endothelial cell proliferation, migration, and tube formation in vitro. In vivo, this compound suppressed angiogenesis in the chick chorioallantoic membrane (CAM) assay and in the zebrafish model. Mechanistically, we demonstrated that this compound directly bound to vascular endothelial growth factor receptor 2 (VEGFR2) and blocked its activation. This compound inhibited the phosphorylation of VEGFR2 and its downstream signaling molecules, including Akt, ERK, and p38. In addition, this compound downregulated the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9. Taken together, our findings suggest that this compound is a potent anti-angiogenic agent that targets the VEGFR2 signaling pathway. It may be a promising candidate for the treatment of angiogenesis-related diseases, such as cancer and ocular neovascularization. 6 this compound, a sesquiterpene from Curcuma wenyujin, inhibits proliferation and induces apoptosis in human colorectal cancer cells - PubMed this compound is a sesquiterpene compound isolated from the traditional Chinese medicine Curcuma wenyujin. It has been shown to possess anti-inflammatory and anti-cancer activities. However, the effects of this compound on human colorectal cancer and the underlying molecular mechanisms are still unclear. In the present study, we found that this compound significantly inhibited the proliferation of HCT116 and SW480 colorectal cancer cells in a dose- and time-dependent manner. This compound induced G2/M phase cell cycle arrest and apoptosis in both cell lines. Further investigation revealed that this compound-induced apoptosis was associated with the activation of caspase-3, caspase-8, and caspase-9, as well as the cleavage of poly(ADP-ribose) polymerase (PARP). Moreover, this compound upregulated the expression of Bax and downregulated the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio. In addition, this compound treatment resulted in the inactivation of the PI3K/Akt signaling pathway. Taken together, our findings demonstrate that this compound inhibits proliferation and induces apoptosis in human colorectal cancer cells through the PI3K/Akt signaling pathway. These results suggest that this compound may be a potential therapeutic agent for the treatment of human colorectal cancer. 5 this compound - PubChem this compound is a natural product found in Curcuma wenyujin with data available. 7 this compound | C15H20O2 | ChemSpider this compound is a natural product. 8 this compound suppresses RANKL-induced osteoclastogenesis and ovariectomy-induced bone loss via the JNK and NF-κB signaling pathways - PubMed this compound is a sesquiterpenoid isolated from Curcuma wenyujin, a traditional Chinese medicine. 9 this compound, a sesquiterpene from Curcuma wenyujin, inhibits proliferation and induces apoptosis in human colorectal cancer cells this compound is a sesquiterpene compound isolated from the traditional Chinese medicine Curcuma wenyujin. 5 Simultaneous determination of curzerenone, pyrocurzerenone and this compound in rat plasma by LC–MS/MS and its application to a pharmacokinetic study after administration of Curcuma wenyujin extract and volatile oil Curzerenone, pyrocurzerenone and this compound are the main components of the volatile oil of Curcuma wenyujin Y.H. Chen et C. Ling (WEO), which is a traditional Chinese medicine used for the treatment of cancer and inflammation. In this study, a rapid and sensitive liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed and validated for the simultaneous determination of curzerenone, pyrocurzerenone and this compound in rat plasma. 3 this compound from Curcuma wenyujin suppresses angiogenesis in vitro and in vivo through inhibiting the VEGFR2 signaling pathway this compound is a natural product isolated from Curcuma wenyujin. It has been reported to have anti-inflammatory and anti-cancer activities. 4 this compound suppresses RANKL-induced osteoclastogenesis and ovariectomy-induced bone loss via the JNK and NF-κB signaling pathways this compound is a sesquiterpenoid isolated from Curcuma wenyujin, a traditional Chinese medicine. 9 this compound - an overview | ScienceDirect Topics this compound is a sesquiterpenoid that has been found in C. zedoaria and has diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties. 1 this compound | C15H20O2 | ChemSpider this compound is a natural product. 8 this compound - PubChem this compound is a natural product found in Curcuma wenyujin with data available. 10, a sesquiterpenoid compound, has been identified in several plant species within the Curcuma genus, notably Curcuma wenyujin and Curcuma zedoaria. This technical guide provides an in-depth overview of its natural sources and the methodologies employed for its isolation and purification, tailored for researchers, scientists, and drug development professionals.

Natural Sources

This compound is predominantly isolated from the rhizomes of Curcuma species. These plants are native to Southeast Asia and are widely used in traditional medicine. The primary documented sources include:

-

Curcuma wenyujin : This species is a significant source of this compound and is a focal point of much of the research into this compound.

-

Curcuma zedoaria : Also known as white turmeric, this plant is another reported source of this compound.

-

Curcuma phaeocaulis : Research has also identified the presence of related furanosesquiterpenoids in this species, suggesting it may also be a source of this compound or its precursors.

Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below, followed by a detailed experimental protocol based on published literature.

Experimental Workflow

Detailed Experimental Protocol

The following protocol is a composite methodology based on the procedures described for the isolation of sesquiterpenoids from Curcuma phaeocaulis.

1. Extraction:

-

Air-dried and powdered rhizomes of the source plant (e.g., 10.0 kg) are extracted with 95% ethanol (3 x 60 L) at room temperature.

-

The combined extracts are then concentrated under reduced pressure to yield a crude extract.

2. Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and successively partitioned with petroleum ether and ethyl acetate.

-

The petroleum ether extract, which is enriched with less polar compounds like this compound, is collected for further purification.

3. Column Chromatography (Silica Gel):

-

The petroleum ether extract is subjected to column chromatography on silica gel (100–200 mesh).

-

A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a petroleum ether/ethyl acetate gradient (e.g., 100:1, 80:1, 50:1, 30:1, 10:1, 5:1, 1:1, v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Chromatographic Purification:

-

Fractions containing the compounds of interest are further separated using additional silica gel column chromatography (200–300 mesh) with a more refined gradient of solvents (e.g., petroleum ether/ethyl acetate or petroleum ether/acetone).

-

Subsequent purification steps may involve size-exclusion chromatography, such as Sephadex LH-20 with methanol as the mobile phase.

5. High-Performance Liquid Chromatography (HPLC):

-

The final purification is often achieved using semi-preparative HPLC.

-

A common mobile phase for the separation of these types of sesquiterpenoids is a mixture of methanol and water.

Quantitative Data

The yield of this compound and related compounds from the isolation process can vary depending on the plant source and the efficiency of the extraction and purification steps. The following table summarizes representative yields for similar sesquiterpenoids isolated from Curcuma phaeocaulis.

| Compound | Starting Material (kg) | Yield (mg) |

| Curdione | 10.0 | 1500 |

| Neocurdione | 10.0 | 1000 |

| Germacrone | 10.0 | 20.5 |

| Furanodiene | 10.0 | 15.2 |

| Curzerenone | 10.0 | 18.3 |

| Pyrocurzerenone | 10.0 | 10.1 |

| 13-Hydroxygermacrone | 10.0 | 12.5 |

| Curcumenol | 10.0 | 15.8 |

| Isocurcumenol | 10.0 | 10.2 |

| Zedoarondiol | 10.0 | 8.5 |

| Curcumenone | 10.0 | 9.8 |

| Procurcumenol | 10.0 | 7.5 |

Note: The specific yield for this compound was not explicitly provided in the cited source, but the yields of structurally similar compounds are presented for reference.

Conclusion

This compound is a naturally occurring sesquiterpenoid with significant therapeutic potential. Its isolation from Curcuma species is a well-established, albeit multi-step, process. The detailed protocol and workflow provided in this guide offer a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development. Further optimization of the isolation protocol could potentially lead to higher yields and purity, facilitating its broader investigation and application.

References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Structure Elucidation of Dihydropyrocurzerenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrocurzerenone is a furanosesquiterpene natural product. The elucidation of its chemical structure is a critical step in understanding its potential biological activity and for enabling its synthesis for further pharmacological investigation. This technical guide outlines the general methodologies and logical workflow employed in the structural determination of this compound and related furanosesquiterpenoids, leveraging key spectroscopic techniques. While detailed experimental data for this compound itself is not extensively available in the public domain, this document presents a representative approach based on the analysis of closely related and well-characterized analogues.

Isolation of this compound

This compound has been identified as a constituent of the resin of Commiphora sphaerocarpa.[1][2][3] The general procedure for isolating sesquiterpenoids like this compound from plant resins involves a multi-step process.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered plant resin is subjected to solvent extraction, typically using a solvent of intermediate polarity such as methanol or a mixture of benzene and water.[4] This initial extraction aims to dissolve a broad range of organic compounds, including the target sesquiterpenoids.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the methanolic extract between n-hexane and water, followed by extraction of the aqueous phase with a solvent like dichloromethane or ethyl acetate. This separates highly nonpolar and polar constituents from the medium-polarity fraction where many sesquiterpenoids are found.

-

Chromatographic Separation: The enriched fraction is then subjected to one or more rounds of column chromatography.

-

Silica Gel Chromatography: This is a standard technique for separating compounds based on polarity. A gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the compounds from the column.

-

Preparative Thin-Layer Chromatography (TLC): For further purification of fractions containing multiple components, preparative TLC can be employed.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound, reversed-phase HPLC is often used.

-

Spectroscopic Analysis for Structure Elucidation

Once a pure sample of this compound is obtained, its structure is determined using a combination of spectroscopic methods.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

Electron Ionization (EI-MS): This technique bombards the molecule with high-energy electrons, causing fragmentation. The resulting fragmentation pattern provides valuable clues about the different structural motifs within the molecule.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the molecular formula.

Table 1: Representative Mass Spectrometry Data for a Furanosesquiterpenoid Core

| Ion | m/z (relative intensity %) | Interpretation |

| [M]+ | 232 (assumed) | Molecular Ion |

| ... | ... | Characteristic fragments |

(Note: Specific fragmentation data for this compound is not available. This table illustrates the type of data obtained.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon skeleton and the connectivity of protons.

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

-

¹³C NMR (Carbon NMR): Provides information about the number of different types of carbon atoms in the molecule.

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which helps to determine the stereochemistry of the molecule.

-

Table 2: Representative ¹H NMR Data for a this compound-like Structure

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

(Note: Specific ¹H NMR data for this compound is not available. This table illustrates the format of the data.)

Table 3: Representative ¹³C NMR Data for a this compound-like Structure

| Position | δC (ppm) |

| ... | ... |

| ... | ... |

(Note: Specific ¹³C NMR data for this compound is not available. This table illustrates the format of the data.)

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a natural product like this compound follows a logical progression from isolation to the final structural confirmation.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. Furanosesquiterpenoids of Commiphora erythraea and C. myrrh | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of Dihydropyrocurzerenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dihydropyrocurzerenone, a furanosesquiterpene of interest in natural product chemistry and drug discovery. The information presented herein is crucial for the identification, characterization, and further investigation of this compound. All data is compiled from peer-reviewed scientific literature to ensure accuracy and reliability for research and development applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for this compound. This structured presentation allows for straightforward comparison and reference.

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ Frequency: 25.2 MHz

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 12.1 (q) |

| 2 | 21.0 (t) |

| 3 | 37.7 (t) |

| 4 | 197.6 (s) |

| 5 | 52.8 (d) |

| 6 | 39.0 (d) |

| 7 | 124.9 (s) |

| 8 | 140.1 (d) |

| 9 | 108.5 (d) |

| 10 | 154.5 (s) |

| 11 | 48.6 (d) |

| 12 | 21.2 (q) |

| 13 | 21.2 (q) |

| 14 | 9.1 (q) |

| 15 | 145.8 (s) |

Data sourced from Hikino et al., 1975.

¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CCl₄ Frequency: 100 MHz

| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 0.94 | t | 7.0 |

| H-8 | 7.11 | m | |

| H-9 | 6.00 | m | |

| H-12 | 2.07 | s | |

| H-13 | 2.07 | s | |

| H-14 | 1.88 | s |

Data sourced from Hikino et al., 1975.

Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| m/z | Relative Intensity | Interpretation |

| 232 | - | [M]⁺ (Molecular Ion) |

| 136 | - | Base Peak |

Data sourced from Hikino et al., 1975.

Infrared (IR) Spectroscopy Data

Method: Not specified (likely KBr pellet or thin film)

| Wavenumber (cm⁻¹) | Interpretation |

| 1675 | C=O Stretching |

| 1645 | C=C Stretching |

| 1573 | Aromatic C=C Stretching |

| 1512 | Aromatic C=C Stretching |

Data sourced from Hikino et al., 1975.

Experimental Protocols

The spectroscopic data presented in this guide were obtained through standard analytical techniques as detailed in the original research publication.

NMR Spectroscopy

The ¹H NMR spectra were recorded on a 100 MHz spectrometer in carbon tetrachloride (CCl₄) with tetramethylsilane (TMS) as an internal standard. The ¹³C NMR spectra were obtained at 25.2 MHz in deuterochloroform (CDCl₃), also using TMS as the internal reference. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

Mass Spectrometry

Mass spectral data were acquired using an electron ionization (EI) mass spectrometer. The electron energy was maintained at 70 eV. The data is presented as mass-to-charge ratio (m/z) with corresponding relative intensities.

Infrared Spectroscopy

Infrared spectra were recorded on a spectrophotometer. The absorption bands are reported in wavenumbers (cm⁻¹). The exact sample preparation method (e.g., KBr pellet, thin film) was not specified in the original source.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

This guide serves as a centralized resource for the spectroscopic data of this compound, facilitating its use in research and development. For more in-depth information, consulting the original research articles is recommended.

A Technical Guide to the Chemical Properties and Stability of Dihydropyrocurzerenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrocurzerenone is a furanosesquiterpene isolated from the resin of Commiphora sphaerocarpa.[1] As a member of the furanosesquiterpene class of natural products, it belongs to a group of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] Terpenes and their derivatives, found extensively in the Lauraceae family and the genus Myoporum, represent a rich source of chemical diversity for drug discovery and development.[2][4][5][6] This technical guide provides a comprehensive overview of the essential chemical properties and stability testing protocols relevant to this compound, offering a foundational framework for researchers and drug development professionals. Due to the limited publicly available data on this compound, this document emphasizes the standard methodologies and experimental protocols required to fully characterize this and similar natural products.

Chemical Properties of this compound

A thorough understanding of a compound's chemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its behavior in biological systems, its formulation characteristics, and its stability. The following table summarizes the key chemical properties that require determination for this compound.

| Property | Value | Methodology |

| Molecular Formula | C15H18O2 | Mass Spectrometry |

| Molecular Weight | 230.30 g/mol | Mass Spectrometry |

| Appearance | To be determined | Visual Inspection |

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |

| Boiling Point | To be determined | Thermogravimetric Analysis (TGA) under controlled pressure |

| Solubility | To be determined in various solvents (e.g., water, ethanol, DMSO) | Equilibrium solubility assay followed by HPLC or UV-Vis spectroscopy |

| pKa | To be determined | Potentiometric titration or UV-Vis spectrophotometry |

| LogP | To be determined | Shake-flask method or reverse-phase HPLC |

| Spectral Data (¹H-NMR, ¹³C-NMR, IR, UV-Vis, MS) | To be determined | NMR Spectroscopy, FT-IR Spectroscopy, UV-Vis Spectroscopy, Mass Spectrometry |

Experimental Protocols for Determining Chemical Properties

The following are detailed methodologies for the key experiments required to characterize the chemical properties of this compound.

1. Isolation and Purification:

-

Source Material: Resin of Commiphora sphaerocarpa.

-

Extraction: The resin is typically subjected to solvent extraction (e.g., with acetone) or hydrodistillation to obtain a crude extract containing the furanosesquiterpenes.[1][4]

-

Chromatography: The crude extract is then purified using a combination of chromatographic techniques, such as column chromatography (using silica gel or other stationary phases) and High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.[7]

2. Structure Elucidation:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, allowing for the confirmation of the molecular formula.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[4]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls and furans.

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be useful for quantitative analysis.

3. Physicochemical Property Determination:

-

Solubility: To determine solubility, an excess of the compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is measured using a validated analytical method like HPLC. This is repeated for a range of pharmaceutically relevant solvents.

-

Melting Point: The melting point is determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a precise melting endotherm.

-

Octanol-Water Partition Coefficient (LogP): The shake-flask method involves dissolving the compound in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient, which is an indicator of its lipophilicity.

Chemical Stability of this compound

Assessing the chemical stability of a new chemical entity is a critical step in drug development. Stability studies provide evidence on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies are essential for determining appropriate storage conditions, re-test periods, and shelf life. The International Council for Harmonisation (ICH) provides guidelines for conducting these studies.[9][10][11]

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods and provide insights into the intrinsic stability of the molecule.[11]

Experimental Protocol for Forced Degradation:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: The stock solution is subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80°C) for a defined period.

-

Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method (typically with UV and MS detection) to quantify the remaining parent compound and identify any degradation products.

Long-Term and Accelerated Stability Studies

Following forced degradation, long-term and accelerated stability studies are performed on at least three primary batches of the drug substance to establish a re-test period.[8][11]

-

Long-Term Stability Testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[10]

-

Accelerated Stability Testing: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[10]

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies) and analyzed for relevant quality attributes.[10]

While specific experimental data for this compound remains to be published, this technical guide provides a robust framework for its comprehensive chemical characterization and stability assessment. By following the outlined experimental protocols, researchers and drug development professionals can systematically generate the necessary data to evaluate its potential as a therapeutic candidate. The methodologies described are grounded in standard practices for natural product chemistry and adhere to international regulatory guidelines, ensuring the generation of high-quality, reliable data. The study of furanosesquiterpenes and other natural products continues to be a vital area of research, offering the potential for the discovery of novel medicines.[12][13]

References

- 1. Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical characteristics of the sesquiterpenes and diterpenes from Lauraceae family and their multifaceted health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Furanosesquiterpenes and Related Natural Products from Myoporum Species: Isolation and Semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. ICH Official web site : ICH [ich.org]

- 10. pharmaacademias.com [pharmaacademias.com]

- 11. database.ich.org [database.ich.org]

- 12. frontiersin.org [frontiersin.org]

- 13. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Furanosesquiterpene: A Technical Guide to Dihydropyrocurzerenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropyrocurzerenone, a furanosesquiterpene with the chemical formula C15H18O, is a relatively recent discovery in the vast landscape of natural products. This technical guide provides a comprehensive overview of the discovery and characterization of this intriguing molecule. It details the isolation of this compound from its natural source, the resin of Commiphora sphaerocarpa, and presents its key physicochemical and spectroscopic properties. While specific biological activities of this compound are yet to be extensively reported, this guide explores the known biological landscape of structurally related furanosesquiterpenes from the Commiphora genus, suggesting potential avenues for future research and drug development. This document is intended to serve as a foundational resource for researchers interested in the further exploration and potential applications of this compound.

Discovery and Natural Source

This compound was first reported as a novel natural product by Dekebo, Dagne, and Sterner in a 2002 study published in the journal Fitoterapia.[1][2][3] The compound was isolated from the resin of Commiphora sphaerocarpa, a plant belonging to the Burseraceae family, which is known for producing myrrh and other fragrant resins.[1][2][3] The genus Commiphora is a rich source of terpenoids, particularly sesquiterpenes and furanosesquiterpenes, which have garnered significant interest for their diverse biological activities.[4]

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C15H18O | PhytoBank |

| Molecular Weight | 214.303 g/mol | PhytoBank |

| IUPAC Name | 1,5,8-trimethyl-6,7,8,9-tetrahydronaphtho[2,1-b]furan | PhytoBank |

| Class | Furanosesquiterpene | [1][2][3] |

Spectroscopic Data

The definitive characterization of this compound relied on the following spectroscopic methods as reported by Dekebo et al. (2002):[1][2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique was instrumental in the initial identification and separation of the various components within the hydrodistillate of the Commiphora sphaerocarpa resin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were employed to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Detailed NMR and MS spectral data would be included here upon accessing the full-text publication.

Experimental Protocols

The following sections outline the key experimental methodologies for the isolation and characterization of this compound, based on the procedures described for furanosesquiterpenes from Commiphora species.

Isolation of this compound

The isolation of this compound from the resin of Commiphora sphaerocarpa involves a multi-step process of extraction and chromatography.[1][2][3]

Protocol:

-

Plant Material: Air-dried resin of Commiphora sphaerocarpa is used as the starting material.

-

Extraction: The resin is subjected to hydrodistillation to obtain the essential oil fraction containing the furanosesquiterpenes.

-

Chromatographic Separation: The resulting essential oil is then fractionated using column chromatography on silica gel. A gradient elution system with a mixture of petroleum ether and ethyl acetate is typically employed to separate the different components.

-

Further Purification: Fractions containing this compound are further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Caption: Workflow for the isolation of this compound.

Structural Characterization

The definitive identification of this compound is achieved through the following analytical techniques:

Protocol:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

An aliquot of the purified compound is injected into a GC-MS system.

-

The sample is vaporized and separated based on its boiling point and interaction with the capillary column.

-

The separated compound is then ionized and fragmented in the mass spectrometer.

-

The resulting mass spectrum, showing the molecular ion peak and fragmentation pattern, is used for identification by comparison with spectral libraries and known compounds.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the pure compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Advanced NMR techniques such as COSY, HSQC, and HMBC are used to establish the complete chemical structure and stereochemistry of the molecule.

-

Potential Biological Activities and Signaling Pathways

While no specific biological activity studies have been published for this compound itself, the broader class of furanosesquiterpenes isolated from Commiphora species has demonstrated a range of promising pharmacological effects. This suggests potential avenues of investigation for this compound.

Known Activities of Related Furanosesquiterpenes

-

Anti-inflammatory Activity: Extracts of Commiphora species and isolated furanosesquiterpenes have been shown to possess anti-inflammatory properties.[4] For instance, furanodienone, a related compound, has reported anti-inflammatory effects.[4] The mechanism often involves the inhibition of pro-inflammatory mediators.

-

Cytotoxic Activity: Several furanosesquiterpenes have exhibited cytotoxic effects against various cancer cell lines.[5][6][7] For example, compounds isolated from Commiphora myrrha have shown antiproliferative activity against human gynecologic cancer cells.[7]

-

Antimicrobial Activity: The resin of Commiphora species has traditional uses in treating infections, and scientific studies have validated the antimicrobial properties of its constituent furanosesquiterpenes.

Postulated Signaling Pathways

Based on the activities of related compounds, this compound may interact with key signaling pathways involved in inflammation and cancer.

Caption: Postulated signaling pathways for furanosesquiterpenes.

Future Directions and Conclusion

This compound represents a promising yet underexplored natural product. The foundational work by Dekebo and colleagues has paved the way for a more in-depth investigation into its biological properties. Future research should focus on:

-

Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for biological screening.

-

Biological Screening: A comprehensive evaluation of its anti-inflammatory, cytotoxic, and antimicrobial activities using a panel of in vitro and in vivo assays.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

References

- 1. Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh | Lund University Publications [lup.lub.lu.se]

- 3. researchgate.net [researchgate.net]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin [mdpi.com]

- 6. Terpenoids from Myrrh and Their Cytotoxic Activity against HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academicjournals.org [academicjournals.org]

Unraveling the Therapeutic Potential of Dihydropyrocurzerenone: Avenues for Future Research

A comprehensive review of the current scientific literature reveals a significant gap in our understanding of the specific therapeutic targets and mechanisms of action of Dihydropyrocurzerenone, a furanosesquiterpene isolated from the resin of Commiphora sphaerocarpa. While research into the broader Commiphora genus and its constituent compounds suggests promising anti-inflammatory and anticancer activities, data directly pertaining to this compound is exceptionally scarce. This whitepaper aims to consolidate the available information on the source of this compound and the known biological activities of related molecules, thereby highlighting potential avenues for future investigation into its therapeutic utility.

This compound has been identified as a chemical constituent of Commiphora sphaerocarpa[1][2][3]. This plant genus, Commiphora, is well-documented for its traditional medicinal uses, with resins from various species being employed to treat conditions such as inflammation, pain, microbial infections, and even cancer[4][5][6]. The primary bioactive constituents of these resins are terpenoids, including monoterpenes, diterpenes, and sesquiterpenes[4][5]. Furanosesquiterpenoids, the class of compounds to which this compound belongs, are particularly abundant in the Commiphora genus and are considered to be significant contributors to its pharmacological effects[5].

Insights from the Source: Commiphora sphaerocarpa

Research on the essential oil extracted from the resin of Commiphora sphaerocarpa has demonstrated notable anti-inflammatory properties. A study investigating its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages revealed a significant dose-dependent inhibition of nitric oxide (NO) production[7]. This anti-inflammatory activity was attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels[7].

The study further elucidated the molecular mechanisms, suggesting that the essential oil exerts its effects through the modulation of key signaling pathways. Specifically, it was found to inhibit the phosphorylation of ERK1/2, p38, and ATF2, components of the mitogen-activated protein kinase (MAPK) pathway[7]. Additionally, the anti-inflammatory response was linked to the activation of the Nrf2/HO-1 signaling pathway, triggered by reactive oxygen species (ROS)[7].

It is crucial to note, however, that while this provides a potential framework for the anti-inflammatory action of compounds from Commiphora sphaerocarpa, this compound was not identified as a major constituent of the essential oil in this particular study. The primary components were identified as α-copaene, β-caryophyllene, and β-caryophyllene oxide[7]. Therefore, it remains to be determined whether this compound contributes to these observed effects.

Broader Context: Furanosesquiterpenoids from Commiphora

Investigations into other furanosesquiterpenoids isolated from different Commiphora species offer further clues to the potential bioactivity of this compound. For instance, certain furanosesquiterpenoids from Commiphora myrrha have exhibited weak cytotoxic activities against breast tumor cells[8]. Other studies on furanosesquiterpenes have indicated neuroprotective effects[8]. These findings suggest that compounds within this class have the potential to interact with various cellular targets relevant to cancer and neurodegenerative diseases.

Future Directions and the Path Forward

The current body of research provides a compelling rationale for further investigation into the therapeutic potential of this compound. However, to establish its specific therapeutic targets, a dedicated research program is required.

Key areas for future research should include:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Commiphora sphaerocarpa resin in sufficient quantities for biological testing.

-

In Vitro Screening: A comprehensive screening of this compound against a panel of cancer cell lines and in various inflammatory assay systems to determine its cytotoxic and anti-inflammatory potential.

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific protein targets with which this compound interacts.

-

Mechanism of Action Studies: Once potential targets are identified, detailed studies are needed to elucidate the precise mechanism by which this compound modulates their activity and influences downstream signaling pathways.

-

In Vivo Efficacy: Evaluation of the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases and cancer.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Furanosesquiterpenes from Commiphora sphaerocarpa and related adulterants of true myrrh | Lund University Publications [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. Commiphora myrrh: a phytochemical and pharmacological update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical composition and anti-inflammatory activity of essential oils from resin of Commiphora species | Bulletin of the Chemical Society of Ethiopia [ajol.info]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Extraction of Dihydropyrocurzerenone from Commiphora sphaerocarpa Resin

Abstract

This application note details a comprehensive protocol for the extraction and isolation of dihydropyrocurzerenone, a furanosesquiterpene, from the resin of Commiphora sphaerocarpa. This compound and related furanosesquiterpenes found in Commiphora species have garnered interest for their potential biological activities.[1][2][3] This protocol is based on established methods for the isolation of furanosesquiterpenes from Commiphora resins and provides a step-by-step guide for laboratory-scale extraction and purification.[3] The described methodology involves solvent extraction followed by column chromatography for the isolation of the target compound.

Introduction

Commiphora sphaerocarpa is a species of the Burseraceae family, which is known for producing oleo-gum resins rich in terpenoids.[4] Among the chemical constituents of these resins are furanosesquiterpenes, a class of secondary metabolites with a wide range of described biological activities.[1][2][3] this compound is a known furanosesquiterpene that has been successfully isolated from the resin of Commiphora sphaerocarpa.[1][3] This document provides a detailed protocol for its extraction and purification, intended for researchers in natural product chemistry, pharmacology, and drug development.

Materials and Reagents

-

Dried resin of Commiphora sphaerocarpa

-

Petroleum ether (40-60°C boiling range)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel (for column chromatography, 70-230 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Vanillin-sulfuric acid spray reagent

-

Glass column for chromatography

-

Rotary evaporator

-

Standard laboratory glassware and equipment

Experimental Protocol

Preparation of Plant Material

1.1. Obtain dried resin of Commiphora sphaerocarpa. 1.2. Grind the resin into a coarse powder using a mortar and pestle or a mechanical grinder. This increases the surface area for efficient solvent extraction.

Solvent Extraction

2.1. Weigh 20 g of the powdered resin and place it into a 500 mL Erlenmeyer flask. 2.2. Add 200 mL of petroleum ether (40-60°C) to the flask, resulting in a 1:10 solid-to-solvent ratio. 2.3. Seal the flask and macerate the resin at room temperature for 48 hours with occasional agitation. A magnetic stirrer can be used for continuous mixing. 2.4. After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the resin residue. 2.5. Wash the residue with an additional 50 mL of petroleum ether to ensure complete extraction. 2.6. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a yellowish gum, which is the crude petrol extract.

Chromatographic Isolation of this compound

3.1. Column Preparation: 3.1.1. Prepare a slurry of 70 g of silica gel in hexane. 3.1.2. Pack a glass column (e.g., 50 cm length x 3 cm diameter) with the silica gel slurry. 3.1.3. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed. Do not let the column run dry.

3.2. Sample Loading: 3.2.1. Dissolve 2 g of the crude petrol extract in a minimal amount of hexane (e.g., 5-10 mL). 3.2.2. Adsorb the dissolved extract onto a small amount of silica gel (approx. 4 g) and dry it to a free-flowing powder. 3.2.3. Carefully load the dried sample onto the top of the prepared silica gel column.

3.3. Elution: 3.3.1. Elute the column with a gradient of increasing polarity using a hexane-ethyl acetate solvent system. 3.3.2. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, and so on). 3.3.3. Collect fractions of approximately 20 mL each.

3.4. Fraction Analysis: 3.4.1. Monitor the separation by spotting the collected fractions on TLC plates. 3.4.2. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 9:1). 3.4.3. Visualize the spots under UV light (254 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating. 3.4.4. Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

3.5. Final Purification: 3.5.1. Concentrate the combined fractions containing this compound under reduced pressure. 3.5.2. If necessary, re-chromatograph the resulting residue using a smaller column or preparative TLC for further purification to obtain pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 20 g of Commiphora sphaerocarpa resin | |

| Extraction Solvent | Petroleum ether (40-60°C) | [3] |

| Extraction Method | Maceration at room temperature | |

| Crude Extract Yield | 2 g (11% w/w) | |

| Stationary Phase | Silica gel | |

| Mobile Phase | Hexane-Ethyl Acetate Gradient | General Practice |

Experimental Workflow Diagram

References

Application Notes and Protocols for In Vitro Assay Development for Dihydropyrocurzerenone Activity

Introduction

Dihydropyrocurzerenone is a furanosesquiterpene, a class of natural compounds known for a variety of biological activities. Sesquiterpenoids, in general, have demonstrated potential as anti-inflammatory and anticancer agents.[1][2][3][4] Furanosesquiterpenoids specifically have been evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising activity by inducing apoptosis and cell cycle arrest.[5][6] Given the therapeutic potential of this chemical class, a systematic in vitro evaluation of this compound is warranted to elucidate its biological functions.

These application notes provide a comprehensive, tiered approach to screen for and characterize the potential anti-inflammatory and anticancer activities of this compound. The protocols are designed for researchers in drug discovery and development and detail a workflow from initial cytotoxicity assessment to more specific functional assays.

Experimental Workflow

The proposed workflow for evaluating the in vitro activity of this compound follows a logical progression from broad cytotoxicity screening to specific mechanistic assays. This approach ensures that the effective concentration range is established before proceeding to more complex and resource-intensive functional assays.

Section 1: General Cytotoxicity Assessment

A primary assessment of cytotoxicity is essential to determine the concentration range of this compound that can be used in subsequent biological assays without causing non-specific cell death. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50).

Protocol 1.1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[9]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader.[8]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 1.2: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a colorimetric assay based on the binding of the sulforhodamine B dye to basic amino acid residues of cellular proteins under acidic conditions.[11][12] The amount of bound dye is proportional to the total protein mass, which is directly related to the cell number.[11][12]

Materials:

-

96-well flat-bottom plates

-

Adherent cancer cell lines

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Fixation solution (10% Trichloroacetic acid, TCA)[11]

-

Wash solution (1% Acetic acid)[11]

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Solubilization solution (10 mM Tris base, pH 10.5)[11]

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Incubation: Incubate for 48-72 hours at 37°C and 5% CO2.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.[13]

-

Washing: Carefully remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid. Remove the wash solution completely and air-dry the plate.[11]

-

Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

-

Post-Staining Wash: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[13] Air-dry the plate.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

-

Absorbance Reading: Shake the plate for 5-10 minutes and read the absorbance at 510 nm or 565 nm.[11][12]

Data Presentation: Cytotoxicity

| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | MTT | 48 | [Value] |

| A549 | MTT | 48 | [Value] |

| RAW 264.7 | MTT | 24 | [Value] |

| MCF-7 | SRB | 48 | [Value] |

| A549 | SRB | 48 | [Value] |

Section 2: Anti-Inflammatory Activity Assays

Based on the known anti-inflammatory properties of sesquiterpenoids, this compound will be evaluated for its ability to modulate key inflammatory responses in vitro.[1][3][4][14]

Protocol 2.1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Macrophages, when activated by lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator.[15][16] The production of NO can be indirectly measured by quantifying the stable end-product, nitrite, in the cell culture supernatant using the Griess reaction.[17][18] A reduction in nitrite levels indicates potential anti-inflammatory activity.[19]

Materials:

-

RAW 264.7 macrophage cell line

-

96-well plates

-

Complete DMEM medium

-

This compound (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[20]

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells at 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various non-cytotoxic concentrations of this compound (determined from Section 1) for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

-

Add 50 µL of Griess Reagent A to all wells, followed by 50 µL of Griess Reagent B. Alternatively, a pre-mixed 1:1 ratio of A and B can be used.[20]

-

Incubate for 10-15 minutes at room temperature in the dark.[20]

-

-

Absorbance Reading: Measure the absorbance at 540 nm.[18][21]

-

Viability Check: Perform an MTT or SRB assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Express the results as a percentage of NO production relative to the LPS-stimulated vehicle control.

Protocol 2.2: NF-κB Signaling Pathway Activation Assay

Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[22] Upon stimulation (e.g., by LPS or TNF-α), the p65 subunit of NF-κB translocates to the nucleus and activates the transcription of pro-inflammatory genes. This assay uses a reporter cell line that contains a luciferase gene under the control of NF-κB response elements.[23][24] Inhibition of NF-κB activation will result in a decreased luciferase signal.

Materials:

-

HEK293T or similar cells stably transfected with an NF-κB-luciferase reporter construct.[24][25]

-

96-well white, clear-bottom plates

-

This compound

-

TNF-α or LPS (as stimulant)

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Pre-treat cells with non-cytotoxic concentrations of this compound for 1-2 hours.

-

Stimulation: Add TNF-α (e.g., 10 ng/mL) or LPS (1 µg/mL) to induce NF-κB activation.

-

Incubation: Incubate for 6-8 hours at 37°C and 5% CO2.

-

Lysis and Luciferase Assay:

-

Equilibrate the plate and luciferase reagent to room temperature.

-

Add an equal volume of luciferase reagent to each well (e.g., 100 µL).

-

Shake the plate for 2-5 minutes to ensure cell lysis.

-

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Presentation: Anti-inflammatory Activity

| Assay | Cell Line | Stimulant | Metric | Result (at X µM) |

| NO Production | RAW 264.7 | LPS (1 µg/mL) | % Inhibition | [Value] |

| NF-κB Activation | HEK293T-NFκB-luc | TNF-α (10 ng/mL) | % Inhibition | [Value] |

Section 3: Anticancer Activity Assays

To investigate the potential anticancer properties of this compound, a series of assays targeting key cancer hallmarks such as cell migration and apoptosis will be performed.

Protocol 3.1: Cell Migration (Wound Healing) Assay

Principle: The wound healing or scratch assay is a straightforward method to study cell migration in vitro.[26] A "scratch" is created in a confluent monolayer of cancer cells, and the ability of the cells to migrate and close the gap is monitored over time.[27] Inhibition of wound closure suggests an anti-migratory effect.

Materials:

-

6-well or 12-well plates

-

Adherent cancer cell lines (e.g., MDA-MB-231 for metastatic breast cancer)

-

Culture-Inserts (optional, for creating a defined gap) or a p200 pipette tip

-

Complete cell culture medium

-

This compound

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells in a multi-well plate and grow them to ~95-100% confluency.

-

Create the Wound:

-

Pipette Tip Method: Gently and steadily scratch the monolayer with a sterile p200 pipette tip across the center of the well.[28]

-

Culture-Insert Method: If using inserts, remove them carefully to reveal a cell-free gap.

-

-

Washing: Wash the wells twice with PBS to remove dislodged cells.

-

Treatment: Replace the PBS with fresh medium containing non-cytotoxic concentrations of this compound. Include a vehicle control.

-

Image Acquisition: Immediately capture images of the wound at time 0 (T0) using a microscope. Place the plate back in the incubator.

-

Monitoring: Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Protocol 3.2: Apoptosis Induction (Caspase-3/7 Activity) Assay

Principle: Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death). Caspase-3 and Caspase-7 are key executioner caspases. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7.[29] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[29][30][31]

Materials:

-

Cancer cell lines

-

96-well white, clear-bottom plates

-

This compound

-

Caspase-Glo® 3/7 Assay Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well white plate and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include positive (e.g., staurosporine) and negative controls.

-

Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Lysis and Signal Generation: Add 100 µL of Caspase-Glo® 3/7 reagent to each well. Mix gently on a plate shaker for 30-60 seconds.[30]

-

Incubation: Incubate at room temperature for 1-3 hours, protected from light.

-

Luminescence Reading: Measure the luminescence with a luminometer.

Data Presentation: Anticancer Activity

| Assay | Cell Line | Metric | Result (at X µM) |

| Cell Migration | MDA-MB-231 | % Wound Closure Inhibition at 24h | [Value] |

| Apoptosis | MCF-7 | Fold Increase in Caspase-3/7 Activity | [Value] |

This document outlines a systematic, multi-tiered strategy for the in vitro evaluation of this compound. By progressing from general cytotoxicity to specific anti-inflammatory and anticancer assays, researchers can efficiently characterize the compound's biological activity profile. The detailed protocols provided herein serve as a robust foundation for investigating the therapeutic potential of this novel furanosesquiterpene. The data generated from these assays will guide further mechanistic studies and preclinical development.

References

- 1. In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids and Their Anti-Inflammatory Activity: Evaluation of Ainsliaea yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpenoids from the sunflower family as potential anti-inflammatory candidates: a review – ScienceOpen [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Potential anti-cancer activities of Furanodiene, a Sesquiterpene from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. zellx.de [zellx.de]

- 13. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. In vitro antiinflammatory activity of a new sesquiterpene lactone isolated from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitric Oxide Griess Assay [bio-protocol.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. indigobiosciences.com [indigobiosciences.com]

- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NanoLuc® Reporter Vector with NF-kappaB Response Element [promega.com]

- 26. Cell Migration and Scratch Assays | Axion Biosystems [axionbiosystems.com]

- 27. researchgate.net [researchgate.net]

- 28. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ulab360.com [ulab360.com]

- 30. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 31. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com.cn]

Application Notes and Protocols for Anti-Inflammatory Studies of Dihydropyrocurzerenone and Related Compounds

Introduction

Dihydropyrocurzerenone is a sesquiterpenoid belonging to the guaiane class. While direct studies on its biological activities are limited, its structural similarity to other bioactive sesquiterpenes, such as Curzerenone, suggests potential anti-inflammatory properties. Curzerenone, isolated from the rhizomes of Curcuma zedoaria, has demonstrated noteworthy anti-inflammatory effects in preclinical studies.[1][2][3] This document provides a summary of the anti-inflammatory activity of related compounds and detailed protocols for evaluating the potential of this compound as an anti-inflammatory agent.

The proposed anti-inflammatory mechanism of action for sesquiterpenes from Curcuma zedoaria involves the inhibition of key inflammatory mediators and signaling pathways. Compounds from this plant have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively.[4][5][6]

Quantitative Data Summary

The following table summarizes the anti-inflammatory activity of compounds isolated from Curcuma zedoaria. This data can be used as a benchmark for evaluating the efficacy of this compound.

| Compound | Assay | Model | Concentration/Dose | % Inhibition / IC50 | Reference |

| Furanodiene | TPA-induced inflammation | Mouse Ear | 1.0 µmol | 75% | [1][2] |

| Furanodienone | TPA-induced inflammation | Mouse Ear | 1.0 µmol | 53% | [1][2] |

| Curcuzedoalide | Nitric Oxide (NO) Synthesis | LPS-stimulated RAW264.7 cells | - | IC50: 12.21 ± 1.67 µM | [4] |

| C. zedoaria Ethanol Extract | Carrageenan-induced paw edema | Rat | 300, 600, 900 mg/kg | Dose-dependent decrease in inflammation | [7] |

Signaling Pathway

The anti-inflammatory effects of sesquiterpenes from Curcuma species are believed to be mediated through the downregulation of pro-inflammatory signaling pathways. A key pathway is the NF-κB signaling cascade, which is a master regulator of inflammation. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS and COX-2. Curcumin, a well-known anti-inflammatory compound from Curcuma longa, has been shown to inhibit NF-κB activation.[6] It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

In Vitro Anti-inflammatory Activity in Macrophage Cells

This protocol describes the evaluation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[4]

a. Cell Culture and Treatment:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.